2-Chloro-1-(5-ethylthien-2-yl)ethanone
Overview
Description
2-Chloro-1-(5-ethylthien-2-yl)ethanone (CETE) is a synthetic organic compound belonging to the class of thieno[2,3-b]pyridines. CETE has a wide variety of applications in a range of scientific research fields, including in vivo and in vitro studies. This compound has been studied for its potential biological activity, biochemical and physiological effects, and mechanism of action. It has also been used in laboratory experiments to investigate various pharmacological effects.
Scientific Research Applications
Synthesis and Biological Applications
Enzymatic Processes for Chiral Intermediates : The development of enzymatic processes for the synthesis of chiral alcohols from ketones, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, demonstrates the utility of certain compounds as vital intermediates in pharmaceutical synthesis, exemplified by Ticagrelor production, an acute coronary syndrome treatment. These processes emphasize green chemistry principles and high efficiency, highlighting the potential for 2-Chloro-1-(5-ethylthien-2-yl)ethanone in similar applications (Guo et al., 2017).
Antimicrobial and Antifungal Properties : The synthesis and characterization of compounds bearing structural similarities, such as 2-chloro-3-amino-1,4-naphthoquinone derivatives, have shown promising antimicrobial activities. These studies suggest that modifications of the core structure, akin to 2-Chloro-1-(5-ethylthien-2-yl)ethanone, could yield new antimicrobial agents with potential for broad-spectrum applications (Verma & Singh, 2015).
Material Science and Catalysis
Catalytic Behavior in Polymerization : Investigations into the catalytic behavior of metal complexes with ligands structurally related to 2-Chloro-1-(5-ethylthien-2-yl)ethanone, such as 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone derivatives, reveal their effectiveness in ethylene reactivity. These studies indicate potential uses in material science, particularly in the development of new polymers and the enhancement of polymerization processes (Sun et al., 2007).
Environmental Applications
Bioremediation of Halogenated Compounds : Research into the aerobic degradation of chlorinated compounds, such as DDT, by specific bacterial strains indicates the potential for environmental remediation applications. The mechanism involves the oxidation of chlorinated compounds followed by ring fission, suggesting that derivatives of 2-Chloro-1-(5-ethylthien-2-yl)ethanone could be explored for their environmental degradation properties (Nadeau et al., 1994).
properties
IUPAC Name |
2-chloro-1-(5-ethylthiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHITYOWQEMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407053 | |
Record name | 2-chloro-1-(5-ethylthien-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-ethylthien-2-yl)ethanone | |
CAS RN |
72612-03-4 | |
Record name | 2-chloro-1-(5-ethylthien-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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